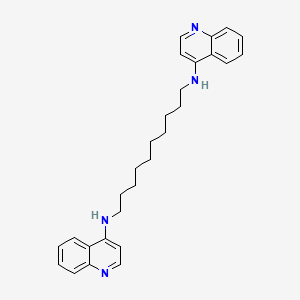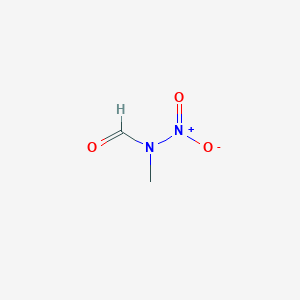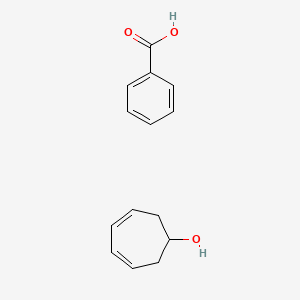![molecular formula C14H24O B14619102 Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- CAS No. 60507-32-6](/img/structure/B14619102.png)
Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-: is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its high degree of methyl substitution, which imparts distinct chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- typically involves multi-step synthetic routes. One common method includes the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise temperature control and the use of specific ligands to achieve the desired product.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the principles of tandem catalysis and efficient synthetic procedures are likely employed. These methods aim to reduce waste and improve yield by orchestrating multiple catalytic steps in a single reaction vessel .
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions may yield alcohols or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often employ reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its potential as a pharmacophore, a part of a molecule responsible for its biological activity, is of particular interest. Studies are exploring its interactions with various biological targets and its potential therapeutic applications .
Industry: In the industrial sector, this compound’s stability and reactivity make it suitable for use in materials science. It is investigated for its potential in creating advanced materials with specific properties, such as enhanced durability or reactivity .
Mécanisme D'action
The mechanism by which bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- exerts its effects involves its interaction with specific molecular targets. These interactions often occur through the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or van der Waals forces. The pathways involved can vary depending on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Bicyclo[4.2.0]octane: This compound shares a similar bicyclic structure but lacks the extensive methyl substitution.
Bicyclo[3.3.0]octan-2-one: Another bicyclic compound with a different ring structure and substitution pattern.
Uniqueness: The extensive methyl substitution in bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These properties can influence its reactivity and interactions with other molecules, making it distinct from other bicyclic compounds .
Propriétés
Numéro CAS |
60507-32-6 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
5,5,7,7,8,8-hexamethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C14H24O/c1-12(2)8-7-9(15)10-11(12)14(5,6)13(10,3)4/h10-11H,7-8H2,1-6H3 |
Clé InChI |
JJSGDEPYGPIGHD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)C2C1C(C2(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


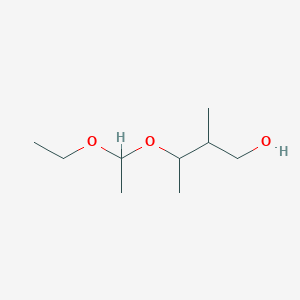
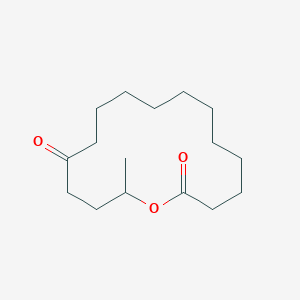

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
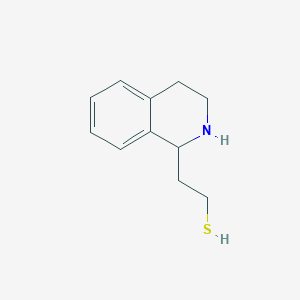
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)

![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
